3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
CAS No.: 887892-56-0
Cat. No.: VC4692684
Molecular Formula: C24H19FN2O4
Molecular Weight: 418.424
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887892-56-0 |
|---|---|
| Molecular Formula | C24H19FN2O4 |
| Molecular Weight | 418.424 |
| IUPAC Name | 3-[[2-(4-fluorophenyl)acetyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C24H19FN2O4/c1-30-20-9-5-3-7-18(20)26-24(29)23-22(17-6-2-4-8-19(17)31-23)27-21(28)14-15-10-12-16(25)13-11-15/h2-13H,14H2,1H3,(H,26,29)(H,27,28) |
| Standard InChI Key | ACOYMEXDOVDIGQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F |
Introduction
Synthesis and Preparation
The synthesis of such benzofuran derivatives typically involves multi-step reactions, including condensation reactions to form the benzofuran core and subsequent modifications to introduce the acetamido and methoxyphenyl groups. Specific synthesis details for this exact compound are not available, but similar compounds are often prepared through methods involving acylation and amidation reactions.
Biological Activities and Potential Applications
Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . While specific data on 3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is lacking, related compounds have shown promising results in these areas. For example, some benzofuran derivatives exhibit significant antifungal activity against Candida strains .
Data Tables
Given the lack of specific data on 3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide, we can look at related compounds for insights:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 3-(2-(4-methoxyphenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide | C25H22N2O6 | 446.5 | Potential antimicrobial or antifungal |
| N-(3-fluorophenyl)-2-(4-methoxyphenyl)acetamide | C15H14FNO2 | Not specified | Potential biological activities not detailed |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume